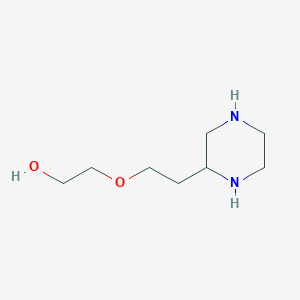
Salicylaldehyde-diethylaminoethylamine schiff base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylaldehyde-diethylaminoethylamine schiff base is a type of Schiff base compound formed by the condensation of salicylaldehyde and diethylaminoethylamine. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) and are widely used in various fields due to their versatile chemical properties. This particular Schiff base is known for its applications in coordination chemistry, catalysis, and as a ligand in metal complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of salicylaldehyde-diethylaminoethylamine schiff base typically involves the condensation reaction between salicylaldehyde and diethylaminoethylamine. The reaction is usually carried out by refluxing the reactants in a suitable solvent such as methanol or ethanol. A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The reaction mixture is heated at 60-80°C for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Salicylaldehyde-diethylaminoethylamine schiff base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde components.
Substitution: The imine group (C=N) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the imine group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the original amine and aldehyde.
Wissenschaftliche Forschungsanwendungen
Salicylaldehyde-diethylaminoethylamine schiff base has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which salicylaldehyde-diethylaminoethylamine schiff base exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylaldehyde Schiff bases: These compounds share the salicylaldehyde moiety but differ in the amine component.
Diethylaminoethylamine Schiff bases: These compounds share the diethylaminoethylamine moiety but differ in the aldehyde component.
Uniqueness
Salicylaldehyde-diethylaminoethylamine schiff base is unique due to its specific combination of salicylaldehyde and diethylaminoethylamine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its antimicrobial activity set it apart from other Schiff bases .
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethyliminomethyl]phenol |
InChI |
InChI=1S/C13H20N2O/c1-3-15(4-2)10-9-14-11-12-7-5-6-8-13(12)16/h5-8,11,16H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
PKMPLUBOIQNPGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN=CC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-Dichlorophenyl)-1-[2-(2,5-dichlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13751447.png)

![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)

